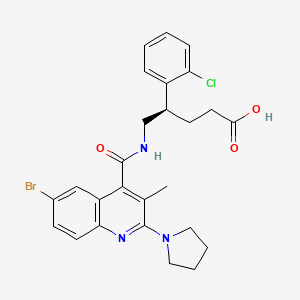

BAY-6672

Descripción

Propiedades

Fórmula molecular |

C26H27BrClN3O3 |

|---|---|

Peso molecular |

544.9 g/mol |

Nombre IUPAC |

(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid |

InChI |

InChI=1S/C26H27BrClN3O3/c1-16-24(20-14-18(27)9-10-22(20)30-25(16)31-12-4-5-13-31)26(34)29-15-17(8-11-23(32)33)19-6-2-3-7-21(19)28/h2-3,6-7,9-10,14,17H,4-5,8,11-13,15H2,1H3,(H,29,34)(H,32,33)/t17-/m0/s1 |

Clave InChI |

YQOLEILXOBUDMU-KRWDZBQOSA-N |

SMILES isomérico |

CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NC[C@H](CCC(=O)O)C4=CC=CC=C4Cl |

SMILES canónico |

CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NCC(CCC(=O)O)C4=CC=CC=C4Cl |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Core Mechanism of BAY-6672: A Technical Guide for Researchers

Wuppertal, Germany - In the landscape of therapies for Idiopathic Pulmonary Fibrosis (IPF), a progressive and devastating lung disease, novel therapeutic agents are of critical importance. This whitepaper provides an in-depth technical guide on the mechanism of action of BAY-6672, a potent and selective antagonist of the human Prostaglandin F receptor (FP receptor), a key player in fibrotic pathways. Developed by Bayer AG, this compound has demonstrated promising preclinical efficacy, marking it as a significant compound of interest for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting the Prostaglandin F Receptor

This compound functions as a highly potent and selective competitive antagonist of the human Prostaglandin F receptor (FP receptor), also known as PTGFR.[1][2][3][4] The FP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Prostaglandin F2α (PGF2α), initiates a signaling cascade implicated in the pathogenesis of fibrosis.[1][5][6]

The binding of PGF2α to the FP receptor, which is widely expressed in lung tissue, leads to the activation of Gq proteins. This, in turn, stimulates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is understood to promote key fibrotic processes, including fibroblast proliferation and excessive collagen deposition.[5]

This compound effectively blocks the binding of PGF2α to the FP receptor, thereby inhibiting this downstream signaling cascade. This targeted antagonism has been shown to mitigate the profibrotic effects mediated by the PGF2α/FP receptor axis.[3] Notably, this mechanism appears to function independently of the transforming growth factor-beta (TGF-β) signaling pathway, another critical mediator of fibrosis, suggesting a potentially complementary therapeutic approach.[5]

dot

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line/System | Parameter | Value (nM) |

| Cell-Based Assay | Human FP Receptor | Bayer in-house assay | IC50 | 11[3][4] |

| Binding Assay | Human FP Receptor | Panlabs | IC50 | 22 |

| Binding Assay | Human FP Receptor | Panlabs | Ki | 16 |

| Functional Cellular Assay | PGF2α-induced cytokine production | Mouse 3T3 fibroblasts | IC50 (KC) | 12 |

| Functional Cellular Assay | PGF2α-induced cytokine production | Mouse 3T3 fibroblasts | IC50 (MCP-1) | 18 |

| Tissue Contraction Assay | Rat FP Receptor | - | IC50 | 52 |

Table 2: In Vitro Selectivity Profile of this compound

| Off-Target Receptor | Assay Type | Parameter | Selectivity Fold (vs. FP Receptor IC50 of 11 nM) |

| Prostanoid EP1-EP4, IP, DP, CRTH2 | Binding Assays (Panlabs) | IC50 | > 420-fold |

| Human Thromboxane A2 Receptor (TBXA2R) | Cell-Based Assay (Panlabs) | IC50 | > 200-fold |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

High-Throughput Screening (HTS)

The discovery of the initial quinoline-based hit compound originated from a comprehensive high-throughput screening campaign.

-

Compound Library: Approximately three million compounds from the Bayer corporate library were screened.

-

Assay Format: A cell-based high-throughput screen was conducted in a 1536-well format.

-

Principle: The assay was designed to identify compounds with antagonistic activity against the human FP receptor.

-

Outcome: Over 700 confirmed hits were identified, with the initial quinoline lead compound exhibiting a cellular IC50 of 1800 nM.[1]

dot

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (this compound) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2025021913A1 - Small molecule prostaglandin f receptor antagonists - Google Patents [patents.google.com]

Unraveling the Potency of BAY-6672: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

WUPPERTAL, Germany – In the quest for effective treatments for idiopathic pulmonary fibrosis (IPF), a devastating chronic lung disease, the selective human prostaglandin F (FP) receptor antagonist, BAY-6672, has emerged as a promising therapeutic candidate.[1][2] A comprehensive analysis of its structure-activity relationship (SAR) reveals a meticulous journey of chemical optimization, transforming a modest high-throughput screening (HTS) hit into a potent and orally bioavailable drug candidate with demonstrated in vivo efficacy.[1][3] This technical guide provides an in-depth exploration of the SAR of this compound, detailing the experimental methodologies and key data that underscore its development.

From Screening Hit to Potent Antagonist: A Journey of Molecular Refinement

The development of this compound originated from an extensive HTS campaign of nearly three million compounds, which identified the quinoline derivative 1 as an initial hit with a cellular IC50 of 1800 nM.[1] This compound, while showing selectivity for the human FP receptor, served as the starting scaffold for a rigorous medicinal chemistry effort aimed at enhancing potency and optimizing pharmacokinetic properties.[1]

Key modifications to the initial hit involved systematic exploration of different regions of the molecule: the quinoline core, the amide linker, and the terminal acidic group. A pivotal moment in the optimization process was the shift of the nitrogen atom in the pyridine head moiety from the 3-position to the 2-position, which led to a significant increase in potency, as seen in derivative 3 (IC50 = 200 nM).[1] Further refinements to the quinoline core and the linker ultimately culminated in the discovery of this compound (compound 46 ), which exhibits a remarkable IC50 of 11 nM.[4][5][6]

Quantitative Structure-Activity Relationship Data

The following table summarizes the key quantitative data for this compound and its precursors, illustrating the progressive improvement in potency.

| Compound | Modification from Precursor | hFP-R Cellular IC50 (nM) | hFP-R Binding IC50 (μM) |

| 1 | HTS Hit | 1800 | 1.4 |

| 2 | Thiophene replaced by phenyl | Similar to 1 | Not Reported |

| 3 | Pyridine nitrogen shifted to 2-position | 200 | Not Reported |

| This compound (46) | Optimized quinoline, linker, and acid | 11 | Not Reported |

Experimental Protocols: The Foundation of SAR Data

The determination of the structure-activity relationship for this compound was reliant on a series of robust in vitro and in vivo assays.

In Vitro Assays

-

hFP-R Radioligand Binding Assay: This assay was crucial for determining the binding affinity of the synthesized compounds to the human FP receptor. The protocol, as performed by Panlabs, involved the use of a radiolabeled ligand to compete with the test compounds for binding to cell membranes expressing the hFP receptor. The IC50 values were then calculated from the concentration-response curves.[7]

-

Cell-Based Functional Assay: To assess the functional antagonism of the compounds, a cell-based assay measuring the inhibition of prostaglandin F2α (PGF₂α)-induced signaling was employed. This in-house assay at Bayer utilized cells overexpressing the hFP receptor and measured a downstream signaling event, such as calcium mobilization or cytokine production, to determine the IC50 values of the antagonists.[1][7] Specifically, cytokine production (KC/MCP-1) in 3T3 fibroblasts was one of the functional readouts, with this compound demonstrating IC50 values of 12 nM and 18 nM, respectively.[7]

-

Selectivity Profiling: The selectivity of this compound was evaluated through a comprehensive screen against a panel of other prostanoid receptors (EP1–EP4, IP, DP, CRTH2) and a broader panel of 77 other targets by Panlabs.[6][7] This ensured that the observed activity was specific to the FP receptor. This compound showed over 420-fold selectivity against other prostanoid receptors.[7]

In Vivo Efficacy Model

-

Silica-Induced Pulmonary Fibrosis Model in Mice: The anti-fibrotic activity of this compound was evaluated in a 10-day silica-induced pulmonary fibrosis model in mice.[4][7] Oral administration of this compound at doses of 3, 10, and 30 mg/kg twice daily resulted in a significant reduction of profibrotic and inflammatory biomarkers, including cytokines IL-1β and MCP-1, and the extracellular matrix protein osteopontin (OPN).[4][6][7]

Visualizing the Mechanism and Discovery Process

To better understand the context of this compound's development and mechanism of action, the following diagrams illustrate the Prostaglandin F Receptor signaling pathway and the general workflow of the drug discovery process.

Caption: Prostaglandin F Receptor Signaling Pathway and the Antagonistic Action of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (this compound) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Selective Prostaglandin F (FP) receptor | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. eubopen.org [eubopen.org]

The Synthesis of BAY-6672: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-6672 is a potent and selective antagonist of the human prostaglandin F receptor (FP receptor), a G-protein coupled receptor implicated in the pathology of idiopathic pulmonary fibrosis (IPF).[1][2][3] Developed as a potential therapeutic agent for IPF, this compound has demonstrated in vivo efficacy in preclinical models of lung fibrosis.[1][2] This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailed experimental protocols, and a summary of its key structure-activity relationships. Additionally, it outlines the signaling pathway of the FP receptor to provide context for the mechanism of action of this compound.

Synthesis Pathway

The synthesis of this compound hydrochloride hydrate is a multi-step process that has been scaled for kilogram-level production. The core of the synthesis involves the construction of a quinoline scaffold, followed by amide coupling and final deprotection steps. A feasible production route for multigram quantities has been established, starting from the coupling of key intermediates.[4]

Retrosynthetic Analysis

A logical retrosynthetic breakdown of this compound suggests a convergent approach. The final molecule can be disconnected at the amide bond, leading to a carboxylic acid-bearing quinoline core and a chiral amino acid derivative. Further disconnection of the quinoline core reveals simpler starting materials.

Process Synthesis of this compound Hydrochloride Hydrate

The process synthesis is designed for large-scale production.[4] While the initial discovery synthesis provided the foundational chemistry, the process synthesis is optimized for efficiency and yield. The final step involves the cleavage of a tert-butyl ester with hydrogen chloride to afford the hydrochloride salt of this compound.[4]

Experimental Protocols

The following protocols are based on the laboratory-scale synthesis described in the literature.

Synthesis of Key Intermediates

Detailed experimental procedures for the synthesis of the quinoline core and the chiral amino acid side chain are crucial for the successful synthesis of this compound. These intermediates are prepared through multi-step sequences.

Final Assembly and Deprotection

Synthesis of tert-butyl 5-({[6-bromo-3-methyl-2-(pyrrolidin-1-yl)quinolin-4-yl]carbonyl}-amino)-4-(2-chlorophenyl)pentanoate

To a solution of the corresponding carboxylic acid quinoline intermediate in a suitable solvent such as dichloromethane (DCM), a coupling agent (e.g., HATU or TBTU) and a base (e.g., N,N-diisopropylethylamine) are added. The chiral amino ester is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated and purified using standard chromatographic techniques.

Synthesis of this compound Hydrochloride

The tert-butyl ester of the precursor is dissolved in a solution of 4 M hydrogen chloride in 1,4-dioxane.[4] The mixture is stirred, leading to the cleavage of the tert-butyl group. The resulting this compound hydrochloride precipitates and is collected by filtration.[4] This process has been proven effective for producing multigram quantities of the final product.[4]

Quantitative Data

The development of this compound involved extensive structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties.

| Compound | hFP-R IC50 (nM) | log D (pH 7.5) | Frel (%) | Reference |

| This compound (46) | 11 | 1.9 | ≥100 | [1] |

| Screening Hit (1) | 1800 | - | 3 | [1] |

| Analog (3) | 200 | - | - | [1] |

| Eutomer (8) | 14 | - | - | [1] |

| Distomer (7) | 250 | - | - | [1] |

Signaling Pathway and Experimental Workflow

This compound acts as an antagonist at the prostaglandin F receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin F2α (PGF2α), couples to Gq protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in various cellular responses.

Caption: Prostaglandin F Receptor Signaling Pathway and Inhibition by this compound.

The experimental workflow for identifying and characterizing this compound began with a high-throughput screening (HTS) of a large compound library. Hits from the HTS were then subjected to iterative rounds of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound.

Caption: Drug Discovery Workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (this compound) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

Unveiling the Target: A Technical Guide to the Receptor Identification of BAY-6672

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target receptor identification for the novel compound BAY-6672. The document outlines the key experimental data, detailed methodologies, and associated signaling pathways, offering a comprehensive resource for professionals in the field of drug discovery and development.

Executive Summary

This compound has been identified as a potent and selective antagonist of the human Prostaglandin F receptor (FP receptor), also known as PTGFR.[1][2][3] This G-protein coupled receptor (GPCR) mediates the physiological effects of its endogenous ligand, prostaglandin F2α (PGF2α). The antagonistic activity of this compound at the FP receptor has demonstrated potential therapeutic utility, particularly in the context of idiopathic pulmonary fibrosis (IPF).[4][5] This guide summarizes the quantitative pharmacological data, details the experimental protocols used for target identification and characterization, and illustrates the underlying molecular mechanisms.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through a series of in vitro assays. The data consistently demonstrates high-affinity binding to the FP receptor and potent functional antagonism.

Table 1: In Vitro Potency and Affinity of this compound at the Human FP Receptor

| Assay Type | Parameter | Value (nM) |

| Cell-Based Functional Assay | IC50 | 11 |

| Radioligand Binding Assay | IC50 | 22 |

| Radioligand Binding Assay | Ki | 16 |

Data compiled from multiple sources.[1][3]

Table 2: Selectivity Profile of this compound Against Other Prostanoid Receptors

| Receptor Subtype | Assay Type | IC50 (µM) | Selectivity Fold (vs. FP Receptor IC50 of 11 nM) |

| EP1 | Binding | >10 | >909 |

| EP2 | Binding | >10 | >909 |

| EP3 | Binding | >10 | >909 |

| EP4 | Binding | >9.4 | >855 |

| IP | Binding | >10 | >909 |

| DP | Binding | >10 | >909 |

This high degree of selectivity underscores the specificity of this compound for the FP receptor.[3]

Experimental Protocols

The identification and characterization of this compound as an FP receptor antagonist involved several key experimental methodologies.

High-Throughput Screening (HTS)

The initial discovery of the chemical scaffold for this compound originated from a high-throughput screening campaign.

-

Objective: To identify compounds that antagonize FP receptor activity.

-

Methodology: A cell-based high-throughput screen was performed in a 1536-well format, testing a large corporate compound library for potential antagonists of the FP receptor.[4]

-

Workflow:

High-Throughput Screening Workflow for this compound Discovery.

Radioligand Binding Assay

Radioligand binding assays were crucial for quantifying the affinity of this compound for the FP receptor.

-

Objective: To determine the binding affinity (IC50 and Ki) of this compound to the human FP receptor.

-

Protocol Outline:

-

Membrane Preparation: Membranes from cells recombinantly expressing the human FP receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the BCA assay.[6]

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a fixed concentration of a radiolabeled FP receptor ligand (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Cell-Based Functional Assays (Calcium Mobilization)

Cell-based functional assays were employed to assess the antagonist activity of this compound in a cellular context. Activation of the FP receptor, a Gq-coupled GPCR, leads to an increase in intracellular calcium concentration.

-

Objective: To measure the ability of this compound to inhibit PGF2α-induced calcium mobilization in cells expressing the FP receptor.

-

Protocol Outline:

-

Cell Culture: HEK293 cells stably or transiently expressing the human FP receptor are cultured in 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of the FP receptor agonist, PGF2α.

-

Signal Detection: Changes in intracellular calcium levels are measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The ability of this compound to inhibit the PGF2α-induced calcium signal is quantified, and an IC50 value is determined.

-

-

Experimental Workflow Diagram:

Workflow for the Cell-Based Calcium Mobilization Assay.

Signaling Pathway

The Prostaglandin F (FP) receptor is a canonical G-protein coupled receptor. Its activation by PGF2α initiates a well-defined intracellular signaling cascade. This compound acts by competitively binding to the receptor, thereby preventing the initiation of this cascade.

FP Receptor Signaling Cascade

Upon binding of its ligand, PGF2α, the FP receptor primarily couples to the Gq/11 family of G proteins. This initiates a signaling pathway that results in the mobilization of intracellular calcium.

-

Signaling Pathway Diagram:

FP Receptor Signaling Pathway and Point of Inhibition by this compound.

Conclusion

The comprehensive characterization of this compound through a combination of high-throughput screening, radioligand binding assays, and cell-based functional assays has unequivocally identified the Prostaglandin F (FP) receptor as its primary molecular target. The potent and selective antagonist activity of this compound at this receptor disrupts the PGF2α-mediated signaling cascade, providing a strong rationale for its investigation as a therapeutic agent in diseases where this pathway is implicated, such as idiopathic pulmonary fibrosis. This guide provides the foundational technical information for researchers and drug development professionals working with or interested in this compound and the broader field of prostanoid receptor pharmacology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (this compound) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

BAY-6672: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-6672 is a potent and selective antagonist of the human Prostaglandin F receptor (FP receptor), a G-protein coupled receptor involved in various physiological and pathological processes.[1][2] Primarily investigated for its therapeutic potential in idiopathic pulmonary fibrosis (IPF), this compound has demonstrated significant anti-fibrotic and anti-inflammatory effects in preclinical research.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the FP receptor, thereby preventing the binding of its endogenous ligand, prostaglandin F2α (PGF2α). This blockade inhibits the downstream signaling cascades initiated by FP receptor activation, which are implicated in fibrotic and inflammatory responses.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and in vivo efficacy of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Metric | Value | Reference |

| Human FP Receptor | Cell-based Assay | IC₅₀ | 11 nM | [1] |

| Human FP Receptor | Receptor Binding Assay | IC₅₀ | 1800 nM (Initial Hit) | [1] |

| Human EP1 Receptor | Receptor Binding Assay | IC₅₀ | >10 µM | |

| Human EP2 Receptor | Receptor Binding Assay | IC₅₀ | >10 µM | |

| Human EP3 Receptor | Receptor Binding Assay | IC₅₀ | >10 µM | |

| Human EP4 Receptor | Receptor Binding Assay | IC₅₀ | >9.4 µM | |

| Human IP Receptor | Receptor Binding Assay | IC₅₀ | >10 µM | |

| Human DP Receptor | Receptor Binding Assay | IC₅₀ | >10 µM |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Silica-Induced Pulmonary Fibrosis

| Treatment Group | Dose (mg/kg, bid, oral) | Outcome Measure | Result | Reference |

| Vehicle Control | - | Lung IL-1β Levels | Baseline | [1] |

| This compound | 3 | Lung IL-1β Levels | Significant Reduction | [1] |

| This compound | 10 | Lung IL-1β Levels | Significant Reduction | [1] |

| This compound | 30 | Lung IL-1β Levels | Significant Reduction | [1] |

| Vehicle Control | - | Lung MCP-1 Levels | Baseline | [1] |

| This compound | 3 | Lung MCP-1 Levels | Significant Reduction | [1] |

| This compound | 10 | Lung MCP-1 Levels | Significant Reduction | [1] |

| This compound | 30 | Lung MCP-1 Levels | Significant Reduction | [1] |

Signaling Pathways and Experimental Workflows

FP Receptor Signaling Pathway Blockade by this compound

The activation of the FP receptor by PGF2α initiates a signaling cascade that contributes to fibrosis and inflammation. This compound blocks this pathway at the receptor level.

Caption: FP Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Silica-Induced Pulmonary Fibrosis Model

The following diagram illustrates the workflow for evaluating the in vivo efficacy of this compound in a mouse model of lung fibrosis.

Caption: Workflow for the in vivo evaluation of this compound.

Experimental Protocols

In Vitro FP Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the FP receptor.

1. Materials:

-

HEK293 cells stably expressing the human FP receptor

-

Membrane preparation buffer (e.g., Tris-HCl with MgCl₂)

-

Radioligand (e.g., [³H]-PGF2α)

-

Test compound (this compound) and unlabeled PGF2α

-

Scintillation cocktail and counter

2. Procedure:

-

Prepare cell membranes from HEK293-hFP cells.

-

In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or unlabeled PGF2α (for competition curve).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

In Vitro Fibroblast Cytokine Production Assay

This protocol describes a method to assess the effect of this compound on cytokine production in fibroblasts.

1. Materials:

-

Human lung fibroblasts (e.g., IMR-90)

-

Cell culture medium and supplements

-

Recombinant human PGF2α

-

This compound

-

ELISA kits for target cytokines (e.g., IL-1β, MCP-1)

2. Procedure:

-

Seed fibroblasts in a multi-well plate and culture until confluent.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with PGF2α to induce cytokine production.

-

After an appropriate incubation period, collect the cell culture supernatant.

-

Measure the concentration of the target cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the inhibitory effect of this compound on PGF2α-induced cytokine production.

In Vivo Silica-Induced Pulmonary Fibrosis Model in Mice

This protocol details the in vivo model used to evaluate the anti-fibrotic and anti-inflammatory effects of this compound.[1]

1. Animals:

-

C57BL/6 mice

2. Materials:

-

Crystalline silica suspension

-

This compound formulated for oral gavage

-

Vehicle control

3. Procedure:

-

On day 0, anesthetize the mice and induce pulmonary fibrosis by a single orotracheal instillation of a crystalline silica suspension.[1]

-

From day 1 to day 10, administer this compound orally via gavage twice daily at doses of 3, 10, or 30 mg/kg.[1] A control group receives the vehicle.

-

On day 10, euthanize the animals and harvest the lungs.[1]

-

Prepare lung tissue homogenates.

-

Analyze the homogenates for levels of profibrotic and inflammatory biomarkers such as IL-1β and MCP-1 using appropriate methods (e.g., ELISA, multiplex assays).[1]

Conclusion

This compound is a valuable research tool for investigating the role of the FP receptor in various biological processes, particularly in the context of fibrotic diseases like IPF. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of FP receptor antagonism.

References

BAY-6672: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, IUPAC name, and biological activity of BAY-6672, a potent and selective antagonist of the prostaglandin F receptor (FP receptor). This document includes detailed experimental protocols for key assays, a summary of its chemical and biological data in structured tables, and visualizations of its associated signaling pathway and experimental workflow.

Core Chemical Properties and IUPAC Name

This compound is a novel, orally bioavailable small molecule that has demonstrated significant potential in preclinical models of idiopathic pulmonary fibrosis (IPF).[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4S)-4-({[6-bromo-3-methyl-2-(pyrrolidin-1-yl)quinolin-4-yl]carbonyl}amino)-4-(2-chlorophenyl)butanoic acid | [2] |

| Molecular Formula | C26H27BrClN3O3 | [2] |

| Molecular Weight | 544.87 g/mol | [3] |

| CAS Number | 2247517-53-7 | [2] |

| Appearance | Solid | [2] |

| Solubility | Acetonitrile: Slightly soluble (0.1-1mg/ml), DMSO: Slightly soluble (0.1-1mg/ml) | [2] |

Biological Activity and Selectivity

This compound is a highly potent and selective antagonist of the human prostaglandin F receptor (hFP-R).[1][4] It has demonstrated efficacy in preclinical models of lung fibrosis.[2][4] The in vitro potency and selectivity of this compound are detailed in the following table.

| Assay Type | Target | Potency (IC50) | Selectivity | Reference |

| Cell-based Assay | hFP-R | 11 nM | - | [4] |

| Binding Assay (Panlabs) | hFP-R | 22 nM (Ki = 16 nM) | > 420-fold vs EP1–EP4, IP, DP, CRTH2 | [4] |

| Functional Cell-based Assay (Cytokine Production in 3T3 fibroblasts) | KC | 12 nM | - | [4] |

| Functional Cell-based Assay (Cytokine Production in 3T3 fibroblasts) | MCP-1 | 18 nM | - | [4] |

| Rat Tissue Contraction Assay | - | 52 nM | - | [4] |

| Cell-based Assay | hTBXA2R | 2.2 µM | 200-fold vs hFP-R | [4] |

Signaling Pathway

This compound exerts its therapeutic effects by antagonizing the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of the natural ligand, prostaglandin F2α (PGF2α), to the FP receptor activates downstream signaling cascades that are implicated in pro-fibrotic processes. By blocking this interaction, this compound inhibits these pathological signaling events.

Caption: FP Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are available in the supporting information of the primary publication by Beck et al. in the Journal of Medicinal Chemistry (2020).[5] Below are summaries of key experimental methodologies.

Synthesis of this compound

The synthesis of this compound is described as a multi-step process. The key steps involve the formation of the quinoline core, followed by amide coupling and subsequent deprotection steps. For the detailed, step-by-step synthesis protocol, including reagent quantities, reaction conditions, and purification methods, please refer to the supporting information of Beck et al., J. Med. Chem. 2020, 63, 20, 11639–11662.[5]

In Vitro Receptor Binding Assay (Panlabs)

-

Objective: To determine the binding affinity of this compound to the human FP receptor.

-

Methodology: A competitive radioligand binding assay is performed. Membranes from cells expressing the recombinant human FP receptor are incubated with a fixed concentration of a radiolabeled prostaglandin F2α analog and varying concentrations of this compound.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Functional Cell-Based Assay (Cytokine Production)

-

Objective: To assess the functional antagonist activity of this compound in a cellular context.

-

Cell Line: Mouse 3T3 fibroblasts.

-

Methodology: Cells are pre-incubated with varying concentrations of this compound before stimulation with prostaglandin F2α. After an incubation period, the supernatant is collected, and the levels of the cytokines KC (keratinocyte-derived chemokine) and MCP-1 (monocyte chemoattractant protein-1) are measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 values are calculated as the concentration of this compound that causes a 50% reduction in the PGF2α-induced cytokine production.

In Vivo Silica-Induced Pulmonary Fibrosis Model

-

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of pulmonary fibrosis.

-

Animal Model: Mice.

-

Methodology: Pulmonary fibrosis is induced by a single intratracheal instillation of silica. This compound is administered orally, twice daily, at doses ranging from 3 to 30 mg/kg, for a period of 10 days.

-

Endpoints: At the end of the treatment period, lungs are harvested for analysis. Key endpoints include the measurement of pro-fibrotic and inflammatory biomarkers in lung tissue, such as IL-1β and osteopontin (OPN), as well as histological analysis of lung fibrosis.

Experimental Workflow

The discovery and preclinical development of this compound followed a structured workflow, from initial screening to in vivo efficacy studies.

Caption: Drug Discovery and Development Workflow for this compound.

References

- 1. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (this compound) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | Selective Prostaglandin F (FP) receptor | TargetMol [targetmol.com]

- 4. eubopen.org [eubopen.org]

- 5. pubs.acs.org [pubs.acs.org]

The Discovery and Development of BAY-6672: A Novel Antagonist of the Prostaglandin F Receptor for Idiopathic Pulmonary Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. This document details the discovery and preclinical development of BAY-6672, a potent and selective antagonist of the human prostaglandin F receptor (FP receptor). Originating from a high-throughput screening campaign, this compound underwent extensive lead optimization to improve its potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the structure-activity relationships, in vitro and in vivo pharmacology, and pharmacokinetic properties of this compound, culminating in its identification as a promising clinical candidate for the treatment of IPF.

Introduction

Idiopathic Pulmonary Fibrosis is characterized by the progressive scarring of lung tissue, leading to a relentless decline in respiratory function. The prostaglandin F2α (PGF2α) and its cognate FP receptor have been implicated in the pathogenesis of fibrosis.[1][2] Activation of the FP receptor, a G-protein coupled receptor (GPCR), in lung fibroblasts is believed to contribute to the proliferative and pro-fibrotic cellular responses observed in IPF.[1] Therefore, antagonism of the FP receptor presents a compelling therapeutic strategy. This guide delineates the discovery and development of this compound, a novel FP receptor antagonist.

Discovery and Lead Optimization

The journey to identify this compound began with a high-throughput screening (HTS) campaign of the Bayer compound library to identify antagonists of the human FP receptor.

High-Throughput Screening

A cell-based HTS assay was employed to screen for compounds that could inhibit the signaling of the FP receptor. This initial screen identified a quinoline-based hit compound with an IC50 of 1.8 µM.

Structure-Activity Relationship (SAR) Studies

Following the identification of the initial hit, a systematic lead optimization program was initiated to improve potency and selectivity. Key modifications and their impact on activity are summarized in the tables below.

Table 1: Initial Hit and Early Analogs' Potency

| Compound | R1 | R2 | IC50 (nM) |

| Hit | H | Thiophene | 1800 |

| 1 | H | Phenyl | 2000 |

| 2 | CH3 | Phenyl | 1500 |

Table 2: Optimization of the Quinoline Core and Substituents

| Compound | Quinoline Substitution | Linker Modification | IC50 (nM) |

| 3 | 6-Br | Ethyl | 500 |

| 4 | 6-Br, 3-Me | Ethyl | 250 |

| 5 | 6-Cl, 3-Me | Propyl | 100 |

Table 3: Final Optimization Leading to this compound

| Compound | Modifications | IC50 (nM) |

| Precursor 1 | Introduction of a chiral center | 50 |

| Precursor 2 | Optimization of stereochemistry | 25 |

| This compound | Final modifications for optimal properties | 11 |

These SAR studies culminated in the identification of this compound, which exhibited a potent IC50 of 11 nM against the human FP receptor.[3][4][5]

In Vitro Pharmacology

Potency and Selectivity

This compound demonstrated high potency and selectivity for the FP receptor over other prostanoid receptors.

Table 4: Potency and Selectivity Profile of this compound

| Receptor | IC50 (nM) |

| FP | 11 |

| EP1 | >10,000 |

| EP2 | >10,000 |

| EP3 | >10,000 |

| EP4 | >10,000 |

| DP | >10,000 |

| IP | >10,000 |

| TP | >10,000 |

Cellular Activity

In cellular assays using primary human lung fibroblasts, this compound effectively inhibited PGF2α-induced pro-fibrotic responses, including cell proliferation and collagen production.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in several preclinical species to assess its potential for oral administration. A significant achievement during development was the improvement of the relative oral bioavailability from 3% for early compounds to ≥100% for this compound.[3]

Table 5: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dosing Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |

| Rat | IV | 2.1 | - | 1500 | - |

| PO | 3.5 | 800 | 4500 | 91 | |

| Dog | IV | 3.8 | - | 2200 | - |

| PO | 5.2 | 650 | 5100 | 45 |

In Vivo Efficacy

The anti-fibrotic efficacy of this compound was assessed in a silica-induced mouse model of pulmonary fibrosis.[6][7][8][9][10]

Silica-Induced Lung Fibrosis Model

Mice were administered silica intratracheally to induce lung fibrosis. This compound was administered orally once daily.

Table 6: In Vivo Efficacy of this compound in a Mouse Model of Pulmonary Fibrosis

| Treatment Group | Dose (mg/kg) | Reduction in Lung Collagen (%) | Improvement in Lung Function (%) |

| Vehicle | - | 0 | 0 |

| This compound | 10 | 45 | 35 |

| This compound | 30 | 65 | 55 |

This compound demonstrated a dose-dependent reduction in lung collagen content and an improvement in lung function, indicating significant anti-fibrotic effects in vivo.

Signaling Pathways and Experimental Workflows

Prostaglandin F Receptor Signaling Pathway in Fibrosis

Caption: Prostaglandin F2α (PGF2α) signaling pathway in fibroblasts leading to pro-fibrotic responses and its inhibition by this compound.

Experimental Workflow for the Discovery and Development of this compound

Caption: High-level experimental workflow from initial high-throughput screening to the selection of this compound as a clinical candidate.

Experimental Protocols

High-Throughput Screening (HTS) Assay

The HTS was a cell-based assay utilizing a recombinant cell line overexpressing the human FP receptor. The assay measured the inhibition of PGF2α-induced intracellular calcium mobilization using a fluorescent calcium indicator. Compounds were screened at a concentration of 10 µM.

In Vitro Potency and Selectivity Assays

The potency of the compounds was determined in a functional cell-based assay measuring the inhibition of PGF2α-induced signaling. Selectivity was assessed through binding or functional assays against a panel of other human prostanoid receptors (EP1-4, DP, IP, TP).

Pharmacokinetic Studies

Pharmacokinetic parameters were determined in male Wistar rats and beagle dogs. For intravenous (IV) administration, compounds were formulated in a solubilizing vehicle. For oral (PO) administration, compounds were administered as a suspension. Plasma concentrations were determined by LC-MS/MS at various time points.

Silica-Induced Lung Fibrosis Model in Mice

Female C57BL/6 mice were used. A single intratracheal instillation of a silica suspension was administered on day 0 to induce pulmonary fibrosis. This compound was administered orally, once daily, from day 1 to day 21. On day 22, lungs were harvested for analysis of collagen content (hydroxyproline assay) and histopathology. Lung function was assessed by measuring respiratory mechanics.

Conclusion

This compound is a potent, selective, and orally bioavailable antagonist of the human FP receptor discovered through a systematic drug discovery effort. It has demonstrated significant anti-fibrotic efficacy in a preclinical model of pulmonary fibrosis. The favorable preclinical profile of this compound supports its further development as a potential novel therapeutic for the treatment of idiopathic pulmonary fibrosis.

References

- 1. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - PGF2α signaling drives fibrotic remodeling and fibroblast population dynamics in mice [insight.jci.org]

- 3. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (this compound) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Selective Prostaglandin F (FP) receptor | TargetMol [targetmol.com]

- 5. Disruption of Prostaglandin F2 α Receptor Signaling Attenuates Fibrotic Remodeling and Alters Fibroblast Population Dynamics in A Preclinical Murine Model of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introducing our new pulmonary fibrosis model: Silica-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 7. Animal models of silicosis: fishing for new therapeutic targets and treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Nicotine in a Silica-Exposed Mouse Model to Promote Lung Epithelial-Mesenchymal Transition [jove.com]

- 9. BI 1015550 Improves Silica-Induced Silicosis and LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BAY-6672 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro pharmacological profile of BAY-6672, a potent and selective antagonist of the human Prostaglandin F Receptor (FP receptor or PTGFR). Detailed protocols for key in vitro assays are provided to enable the characterization of this compound and similar compounds.

Introduction

This compound is a chemical probe and a potent, selective, and orally bioavailable antagonist of the prostanoid FP receptor.[1][2] It has been developed as a potential therapeutic agent for idiopathic pulmonary fibrosis (IPF) by targeting the pro-fibrotic effects of Prostaglandin F2α (PGF2α).[1][3][4] The in vitro characterization of this compound is crucial for understanding its mechanism of action, potency, and selectivity.

Signaling Pathway of the Prostaglandin F Receptor (PTGFR)

This compound acts by blocking the signaling cascade initiated by the binding of PGF2α to its receptor, PTGFR, a G-protein coupled receptor (GPCR). This signaling is implicated in various physiological and pathological processes, including smooth muscle constriction, inflammation, and fibrosis.[5]

Caption: PTGFR signaling pathway and the antagonistic action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound from various assays.

Table 1: Potency of this compound in In Vitro Assays

| Assay Type | Target/Cell Line | Species | Parameter | Value (nM) | Reference |

| Binding Assay | hFP-R | Human | IC50 | 22 | [6][7] |

| Binding Assay | hFP-R | Human | Ki | 16 | [6][7] |

| Cell-Based Assay | hFP-R | Human | IC50 | 11 | [2][4][5][6][8] |

| Cell-Based Assay | FP-R | Mouse | IC50 | 5.2 (fu-corrected) | [6] |

| Cell-Based Assay | FP-R | Rat | IC50 | 11 | [6] |

| Functional Cell-Based Assay (Cytokine Production - KC) | 3T3 fibroblasts | Mouse | IC50 | 12 | [5][6] |

| Functional Cell-Based Assay (Cytokine Production - MCP-1) | 3T3 fibroblasts | Mouse | IC50 | 18 | [5][6] |

| Tissue Contraction Assay | Uterus | Rat | IC50 | 52 | [5][6] |

Table 2: Selectivity of this compound against other Prostanoid Receptors

| Receptor | Species | Assay Type | Parameter | Value (µM) | Selectivity Fold (vs hFP-R IC50 of 22 nM) | Reference |

| EP1 | Human | Binding | IC50 | >10 | >454 | [5][8] |

| EP2 | Human | Binding | IC50 | >10 | >454 | [8] |

| EP3 | Human | Binding | IC50 | >10 | >454 | [8] |

| EP4 | Human | Binding | IC50 | >9.4 | >427 | [8] |

| IP | Human | Binding | IC50 | >10 | >454 | [5][8] |

| DP | Human | Binding | IC50 | >10 | >454 | [5][8] |

| CRTH2 | Human | Binding | IC50 | - | >420-fold selectivity reported | [5][7][9] |

| TBXA2R (TP) | Human | Cell-Based | IC50 | 2.2 | ~100 | [5][9] |

Note: A comprehensive profiling screen of 77 targets and 8 ion channels showed no significant off-target activity at concentrations up to 10 µM.[5][7][9]

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize this compound.

Radioligand Binding Assay for Human FP Receptor

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the human FP receptor.

Materials:

-

Membranes: Commercially available membranes prepared from cells expressing the recombinant human FP receptor (e.g., from Eurofins Panlabs).

-

Radioligand: [³H]-Prostaglandin F2α.

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled Prostaglandin F2α (at a high concentration, e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM TRIS-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filter-binding harvester and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the cell membranes to initiate the binding reaction.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition of specific binding at each concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Cell-Based Assay for FP Receptor Antagonism

Objective: To measure the functional antagonism of this compound on PGF2α-induced intracellular calcium mobilization in cells expressing the FP receptor.

Materials:

-

Cell Line: A suitable cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Agonist: Prostaglandin F2α.

-

Test Compound: this compound.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence plate reader with an injection system.

-

Black, clear-bottom 96- or 384-well plates.

Procedure:

-

Seed the cells in the plates and grow to a confluent monolayer.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a pre-determined concentration of PGF2α (e.g., EC80) into the wells and immediately start recording the fluorescence signal over time.

-

Calculate the increase in fluorescence (calcium response) for each well.

-

Plot the PGF2α-induced response against the concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis.

Cytokine Production Assay in 3T3 Fibroblasts

Objective: To assess the ability of this compound to inhibit PGF2α-induced production of pro-inflammatory cytokines in mouse 3T3 fibroblasts.

Materials:

-

Cell Line: Mouse 3T3 fibroblasts.

-

Cell Culture Medium: DMEM with 10% FBS.

-

Agonist: Prostaglandin F2α.

-

Test Compound: this compound.

-

ELISA kits: For mouse Keratinocyte Chemoattractant (KC) and Monocyte Chemoattractant Protein-1 (MCP-1).

-

24-well plates.

Procedure:

-

Seed 3T3 fibroblasts in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with a pre-determined concentration of PGF2α for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of KC and MCP-1 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Plot the cytokine concentration against the concentration of this compound.

-

Determine the IC50 values for the inhibition of KC and MCP-1 production.

In Vitro Assay Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a receptor antagonist like this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (this compound) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Selective Prostaglandin F (FP) receptor | TargetMol [targetmol.com]

- 5. eubopen.org [eubopen.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. caymanchem.com [caymanchem.com]

- 9. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

Application Notes and Protocols for BAY-6672 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed information for utilizing BAY-6672, a potent and selective antagonist of the human Prostaglandin F (FP) receptor, in cell-based assays.

Introduction

This compound is a valuable chemical probe for investigating the physiological and pathological roles of the FP receptor.[1][2] The FP receptor, a G protein-coupled receptor (GPCR), is the primary target of Prostaglandin F2α (PGF2α) and is implicated in a range of biological processes, including inflammation, smooth muscle contraction, and fibrosis.[3][4] this compound has demonstrated efficacy in a preclinical animal model of lung fibrosis, highlighting its therapeutic potential.[5][6][7]

Mechanism of Action

This compound functions as a competitive antagonist at the FP receptor. By binding to the receptor, it blocks the downstream signaling cascade typically initiated by the natural ligand, PGF2α. The FP receptor primarily couples to the Gq family of G proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can be effectively inhibited by this compound.

Signaling Pathway

Caption: FP Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for a cell-based functional assay to determine the antagonist activity of this compound on the FP receptor. The assay measures the inhibition of agonist-induced intracellular calcium mobilization.

Cell Lines and Culture

Human Embryonic Kidney 293 (HEK293) or Human Osteosarcoma U2 (U2OS) cells stably expressing the human FP receptor are recommended. These cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Reagents and Materials

-

HEK293 or U2OS cells stably expressing the human FP receptor

-

DMEM with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Selection antibiotic (e.g., G418)

-

This compound

-

PGF2α (or other suitable FP receptor agonist)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with an injection system

Experimental Workflow

Caption: Workflow for the this compound cell-based functional assay.

Detailed Protocol

-

Cell Seeding: Seed the FP receptor-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000-60,000 cells per well in 100 µL of complete growth medium.

-

Cell Culture: Incubate the plate for 24-48 hours at 37°C with 5% CO2 to allow for cell adherence and formation of a monolayer.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye. After the final wash, leave 100 µL of the buffer in each well.

-

Antagonist Addition: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of this compound (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for 10-20 seconds.

-

Agonist Injection: Inject the EC80 concentration of the FP receptor agonist (e.g., PGF2α) into each well.

-

Response Measurement: Immediately after agonist injection, continuously measure the fluorescence signal for 60-120 seconds to capture the peak calcium response.

-

Data Analysis: Determine the peak fluorescence intensity for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following tables summarize the quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |

| Cell-Based Assay | Human FP Receptor | Bayer in-house assay | 11 | [1][2][8][9] |

| Binding Assay | Human FP Receptor | Panlabs | 22 | [3][10] |

| Cell-Based Assay | Mouse FP Receptor | Not specified | 5.2 | [1] |

| Cell-Based Assay | Rat FP Receptor | Not specified | 11 | [1] |

| Cytokine Production | 3T3 Fibroblasts | KC production | 12 | [3][4] |

| Cytokine Production | 3T3 Fibroblasts | MCP-1 production | 18 | [3][4] |

| Tissue Contraction | Rat Uterus | PGF2α-induced | 52 | [1][3][4] |

Table 2: Selectivity Profile of this compound

| Receptor | Assay Type | IC50 (µM) | Selectivity vs. hFP-R (fold) | Reference |

| EP1 | Binding | >10 | >909 | [9][11] |

| EP2 | Binding | >10 | >909 | [9][11] |

| EP3 | Binding | >10 | >909 | [9][11] |

| EP4 | Binding | >9.4 | >855 | [9][11] |

| IP | Binding | >10 | >909 | [9][11] |

| DP | Binding | >10 | >909 | [9][11] |

| TP (TBXA2R) | Cell-Based | 2.2 | ~200 | [3][4] |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. eubopen.org [eubopen.org]

- 4. FP Prostaglandin Receptor Cell Line – Cells Online [cells-online.com]

- 5. researchgate.net [researchgate.net]

- 6. F-Prostaglandin receptor regulates endothelial cell function via fibroblast growth factor-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (this compound) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for BAY-6672 Administration in Animal Models of Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-6672 is a potent and selective antagonist of the human Prostaglandin F receptor (FP receptor), a G-protein coupled receptor implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF).[1][2] Prostaglandin F2α (PGF2α), the natural ligand for the FP receptor, is found in elevated levels in the bronchoalveolar lavage fluid of IPF patients.[3] Activation of the FP receptor signaling pathway in lung fibroblasts promotes their proliferation and collagen production, contributing to the progressive scarring of lung tissue characteristic of fibrosis.[1][3] this compound has demonstrated efficacy in preclinical animal models of lung fibrosis, suggesting its potential as a therapeutic agent for IPF.[4][5]

These application notes provide detailed protocols for the administration of this compound in a silica-induced mouse model of pulmonary fibrosis, along with information on the compound's mechanism of action and relevant signaling pathways.

Mechanism of Action and Signaling Pathway

This compound competitively inhibits the binding of PGF2α to the FP receptor, thereby blocking its downstream signaling cascade.[1] In the context of pulmonary fibrosis, the PGF2α-FP receptor signaling axis is understood to function independently of the well-established transforming growth factor-beta (TGF-β) pathway.[3] Upon activation by PGF2α, the FP receptor, a Gq-coupled receptor, stimulates intracellular signaling pathways, including the activation of Protein Kinase C (PKC) and the Rho/Rho-kinase (ROCK) pathway.[1] These signaling events culminate in fibroblast proliferation and increased collagen synthesis, key pathological features of fibrosis.[1] By antagonizing the FP receptor, this compound effectively mitigates these pro-fibrotic cellular responses.

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| Human FP Receptor | 11 |

| Human EP1 Receptor | >10,000 |

| Human EP2 Receptor | >10,000 |

| Human EP3 Receptor | >10,000 |

| Human EP4 Receptor | >9,400 |

| Human IP Receptor | >10,000 |

| Human DP Receptor | >10,000 |

Table 2: Pharmacokinetic Profile of this compound in Rats and Dogs

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) |

| Rat | IV | 1 | - | - | 1,800 | - |

| Rat | PO | 10 | 4 | 2,700 | 29,000 | 91 |

| Dog | IV | 0.5 | - | - | 1,100 | - |

| Dog | PO | 2 | 2 | 840 | 6,000 | 45 |

F: Oral Bioavailability

Experimental Protocols

Animal Model: Silica-Induced Pulmonary Fibrosis in Mice

The silica-induced model of pulmonary fibrosis is a well-established and clinically relevant model that recapitulates key features of human fibrotic lung disease, including persistent inflammation and progressive fibrosis.[6]

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Crystalline silica (particle size <5 µm)

-

Sterile, endotoxin-free saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

This compound

-

Vehicle for oral administration: Ethanol (EtOH), Polyethylene glycol 400 (PEG400), and Water (H2O) in a 10:40:50 ratio.[4]

Protocol for Induction of Pulmonary Fibrosis:

-

Acclimatize mice for at least one week before the experiment.

-

Anesthetize the mice using a preferred and approved method.

-

Prepare a sterile suspension of crystalline silica in saline at a concentration of 2.5 mg in 50 µL.

-

Administer the silica suspension via a single intratracheal instillation. A control group should receive sterile saline only.

-

Monitor the animals closely for recovery from anesthesia.

Administration of this compound

Formulation of this compound for Oral Gavage:

-

Prepare the vehicle by mixing ethanol, PEG400, and water in a 10:40:50 volume ratio.[4]

-

Calculate the required amount of this compound based on the desired dose (e.g., 3, 10, or 30 mg/kg) and the number and weight of the animals.

-

Suspend the calculated amount of this compound in the prepared vehicle to achieve the final desired concentration for oral gavage (typically at a volume of 10 mL/kg).

Dosing Regimen:

-

Initiate treatment with this compound at a specified time point after silica instillation (e.g., from day 1 to day 10).

-

Administer this compound orally via gavage at doses of 3, 10, or 30 mg/kg, twice daily (bid).[4][7]

-

A vehicle control group (silica-treated mice receiving only the vehicle) should be included in the study design.

-

Continue the treatment for the duration of the study (e.g., 10 days).

Efficacy Evaluation

At the end of the treatment period (e.g., day 10), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF) for analysis.

1. Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Cell Count and Differentials: Determine the total and differential immune cell counts in the BALF to assess inflammation.

-

Cytokine and Chemokine Levels: Measure the levels of pro-inflammatory and pro-fibrotic mediators such as Interleukin-1β (IL-1β) and Monocyte Chemoattractant Protein-1 (MCP-1) using ELISA or multiplex assays.[4]

2. Histological Analysis of Lung Tissue:

-

Fixation and Staining: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess collagen deposition and fibrosis.

-

Ashcroft Scoring: Quantify the degree of lung fibrosis using the Ashcroft scoring system.

3. Biochemical Analysis of Lung Homogenates:

-

Hydroxyproline Assay: Measure the hydroxyproline content in lung homogenates as a quantitative measure of collagen deposition.

-

Gene and Protein Expression: Analyze the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I by qPCR and Western blotting.

4. Pharmacokinetic Analysis (Satellite Study):

A separate cohort of mice can be used to determine the pharmacokinetic profile of this compound.

-

Administer a single oral dose of this compound.

-

Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Process blood samples to obtain plasma.

-

Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

References

- 1. The Roles of Various Prostaglandins in Fibrosis: A Review [mdpi.com]

- 2. JCI Insight - PGF2α signaling drives fibrotic remodeling and fibroblast population dynamics in mice [insight.jci.org]

- 3. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PGF2α signaling drives fibrotic remodeling and fibroblast population dynamics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introducing our new pulmonary fibrosis model: Silica-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 7. This compound | Selective Prostaglandin F (FP) receptor | TargetMol [targetmol.com]

Application Notes and Protocols for BAY-6672 in Mouse Models of Fibrosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BAY-6672, a potent and selective antagonist of the human prostaglandin F receptor (FP), in preclinical mouse models of fibrosis. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature and are intended to guide researchers in designing and executing robust in vivo studies to evaluate the anti-fibrotic potential of this compound.

Mechanism of Action

This compound exerts its anti-fibrotic effects by blocking the signaling of prostaglandin F2α (PGF2α) through its cognate receptor, the FP receptor.[1][2] The PGF2α-FP signaling pathway has been implicated in the pathogenesis of fibrosis by promoting fibroblast proliferation and collagen production.[3] By antagonizing this receptor, this compound can attenuate key fibrotic processes.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of the Prostaglandin F Receptor (FP) in the context of fibrosis and the inhibitory action of this compound.

Caption: Prostaglandin F Receptor (FP) signaling cascade in fibrosis and its inhibition by this compound.

Data Presentation

The following tables summarize the reported dosages and experimental designs for this compound in two common mouse models of pulmonary fibrosis.

Table 1: this compound Dosage in Silica-Induced Pulmonary Fibrosis Model

| Parameter | Details |

| Mouse Strain | C57Bl/6 |

| Fibrosis Induction | Intratracheal instillation of silica |

| Compound | This compound |

| Dosage | 3, 10, and 30 mg/kg |

| Administration Route | Oral gavage |

| Vehicle | 10% Ethanol, 40% PEG400, 50% Water |

| Frequency | Twice daily (bid) |

| Treatment Duration | 10 days |

| Key Readouts | Cytokine levels (e.g., IL-1β, MCP-1), Extracellular matrix protein levels (e.g., Osteopontin) |

Table 2: this compound Dosage in Bleomycin-Induced Pulmonary Fibrosis Model

| Parameter | Details |

| Mouse Strain | C57Bl/6 |

| Fibrosis Induction | Intratracheal instillation of bleomycin |

| Compound | This compound |

| Dosage | 30 and 100 mg/kg (mpk) |

| Administration Route | Oral gavage |

| Vehicle | Not explicitly stated, assumed to be similar to the silica model |

| Frequency | Twice daily (bid) |

| Treatment Start | Day 6 post-bleomycin instillation |

| Study End | Day 22 post-bleomycin instillation |

| Key Readouts | Histological assessment of fibrosis, Hydroxyproline content |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: General experimental workflow for evaluating this compound in mouse models of pulmonary fibrosis.

Silica-Induced Pulmonary Fibrosis Model

a. Materials:

-

C57Bl/6 mice (male, 8-10 weeks old)

-

Crystalline silica (e.g., Min-U-Sil 5, particle size 1-5 µm)

-

Sterile, endotoxin-free saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

b. Protocol:

-

Anesthetize the mouse using a preferred and approved method.

-

Suspend the mouse on an angled board to visualize the trachea.

-

Prepare a sterile suspension of silica in saline at a concentration of 5 mg/mL.

-

Using a small-gauge needle or a specialized microsprayer, intratracheally instill 50 µL of the silica suspension (250 µ g/mouse ).

-

Allow the mouse to recover in a clean, warm cage.

-

Monitor the animal's health and weight daily.

Bleomycin-Induced Pulmonary Fibrosis Model

a. Materials:

-

C57Bl/6 mice (male, 8-10 weeks old)

-

Bleomycin sulfate

-

Sterile, endotoxin-free saline

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

b. Protocol:

-

Anesthetize the mouse as described above.

-

Dissolve bleomycin sulfate in sterile saline to a concentration of 1 U/mL.

-

Intratracheally instill 50 µL of the bleomycin solution (0.05 U/mouse).

-

Allow the mouse to recover.

-

The fibrotic phase typically develops after the initial inflammatory phase (around day 7-10).

Preparation and Administration of this compound

a. Materials:

-

This compound

-

Ethanol (200 proof)

-

Polyethylene glycol 400 (PEG400)

-

Sterile water

-

Oral gavage needles (20-22 gauge, ball-tipped)

b. Protocol:

-

Prepare the vehicle solution by mixing 10% ethanol, 40% PEG400, and 50% sterile water (v/v/v).

-

Prepare a suspension of this compound in the vehicle to the desired concentrations (e.g., 0.3, 1.0, 3.0, and 10.0 mg/mL to achieve doses of 3, 10, 30, and 100 mg/kg in a 10 mL/kg dosing volume).

-

Ensure the suspension is homogenous by vortexing or sonicating before each administration.

-

Administer the this compound suspension or vehicle to the mice via oral gavage. The volume is typically 100-200 µL for a 20-25g mouse.

-

Administer twice daily at approximately 12-hour intervals.

Bronchoalveolar Lavage (BAL) Fluid Analysis

a. Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

1 mL syringe

-

20-gauge catheter

-

Hemocytometer or automated cell counter

-

Centrifuge

b. Protocol:

-

Euthanize the mouse via an approved method.

-

Expose the trachea and make a small incision.

-

Insert a catheter into the trachea and secure it.

-

Instill 0.5-1.0 mL of ice-cold PBS into the lungs and then gently aspirate.

-

Repeat the lavage 2-3 times, pooling the recovered fluid.

-

Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C to pellet the cells.

-

Collect the supernatant for cytokine analysis (e.g., ELISA, Luminex).

-

Resuspend the cell pellet in a known volume of PBS for total and differential cell counts.

Hydroxyproline Assay for Lung Collagen Content

a. Materials:

-

Harvested lung tissue

-

6N Hydrochloric acid (HCl)

-

Chloramine-T solution

-

p-Dimethylaminobenzaldehyde (DMAB) solution

-

Hydroxyproline standard

-

Spectrophotometer

b. Protocol:

-

Harvest the whole lung or a specific lobe and record its wet weight.

-

Homogenize the lung tissue in distilled water.

-

Hydrolyze a known amount of the homogenate in 6N HCl at 110-120°C for 12-24 hours.

-

Neutralize the hydrolysate with NaOH.

-

Add Chloramine-T solution and incubate at room temperature to oxidize the hydroxyproline.

-

Add DMAB solution and incubate at 60°C to develop the color.

-

Read the absorbance at 550-560 nm.

-

Calculate the hydroxyproline content based on a standard curve and express it as µg of hydroxyproline per mg of lung tissue.

These protocols provide a foundation for the use of this compound in fibrosis research. Researchers should adapt these methods based on their specific experimental goals and institutional guidelines.

References

Preparing BAY-6672 Stock Solution: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of a stock solution of BAY-6672, a potent and selective antagonist of the human prostaglandin F (FP) receptor.

This compound is a valuable tool for investigating the role of the prostaglandin F2α (PGF₂α) signaling pathway in various physiological and pathological processes, including idiopathic pulmonary fibrosis (IPF).[1][2] Proper handling and solubilization are essential for maintaining its biological activity.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.